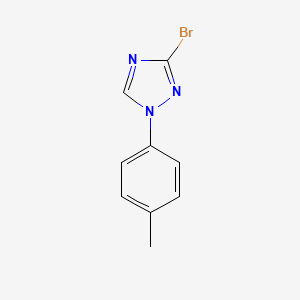

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC19779019

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrN3 |

|---|---|

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 3-bromo-1-(4-methylphenyl)-1,2,4-triazole |

| Standard InChI | InChI=1S/C9H8BrN3/c1-7-2-4-8(5-3-7)13-6-11-9(10)12-13/h2-6H,1H3 |

| Standard InChI Key | BLKDMACKROBMPM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=NC(=N2)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture

The 1,2,4-triazole ring is a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. The bromine atom occupies the 3-position, while the p-tolyl group (4-methylphenyl) is attached to the 1-position . This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.08 g/mol |

| Exact Mass | 237.99 g/mol |

| SMILES Notation | Cc1ccc(-n2cnc(Br)n2)cc1 |

| Topological Polar Surface Area | 41.1 Ų |

The SMILES notation highlights the connectivity: the p-tolyl group (Cc1ccc(...)cc1) is linked to the triazole ring (n2cnc(Br)n2), with bromine as a substituent .

Synthetic Methodologies

Bromination of Triazole Precursors

A common route to 3-bromo-1,2,4-triazoles involves the diazotization of aminotriazoles followed by bromide substitution. For instance, 5-bromo-3-phenyl-1H-1,2,4-triazole was synthesized via treatment of 5-phenyl-2H-1,2,4-triazol-3-amine with hydrobromic acid and sodium nitrite under reflux .

Table 2: Representative Synthesis Conditions

| Starting Material | Reagents/Conditions | Yield |

|---|---|---|

| 5-Phenyl-2H-triazol-3-amine | HBr, NaNO, −5–20°C, 20 min | 11 g |

This method leverages the Sandmeyer reaction mechanism, where in situ-generated bromine radicals facilitate electrophilic aromatic substitution .

Cyclization Strategies

Alternative approaches involve cyclization of thiosemicarbazides or hydrazine derivatives. For example, 1,2,4-triazole-3-thiones are synthesized via base-mediated cyclization of thiosemicarbazides, though bromination would require additional steps .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by the hydrophobic p-tolyl group and polar triazole ring. While exact data are unavailable, analogous triazoles exhibit:

-

Water Solubility: Limited due to aromatic substituents.

-

Organic Solvents: Soluble in ethyl acetate, dichloromethane, and dimethylformamide .

Thermodynamic Parameters

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine atom serves as a leaving group, enabling cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives, useful in drug discovery .

N-Functionalization

The NH group at position 1 (adjacent to the p-tolyl group) can undergo alkylation or acylation to modulate electronic properties. For example, reaction with methyl iodide would produce a quaternary ammonium species .

Industrial and Material Science Applications

Coordination Chemistry

The triazole ring can act as a ligand for transition metals. Copper(I) complexes of bromotriazoles are explored in catalysis, including click chemistry applications .

Polymer Science

Incorporating brominated triazoles into polymers enhances flame retardancy due to bromine’s radical-scavenging properties. Such materials are used in electronics and aerospace .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the p-tolyl and bromine groups could optimize bioactivity. For example, replacing bromine with iodine may enhance antiviral potency .

Green Synthesis Methods

Developing solvent-free or catalytic cyclization routes would align with sustainable chemistry principles. Photocatalytic bromination using visible light is a promising avenue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume